1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
X-ray Crystallographic Studies and Conformational Dynamics
X-ray diffraction analysis of a related octahydrobenzoimidazo-pyridine derivative (CID 11275025) reveals:
| Parameter | Value |
|---|---|
| a | 9.13 Å |
| b | 10.62 Å |
| c | 30.19 Å |
| β | 90° |
Key bond lengths :
Bond Type Length (Å) C-N (imidazole) 1.32–1.35 C-C (aromatic) 1.39–1.42 C-N (amine) 1.45 Hydrogen bonding : The amine group forms intermolecular N-H···N bonds with adjacent imidazole nitrogen atoms (distance: 2.8–3.0 Å).
Conformational analysis via density functional theory (DFT) indicates that the saturated rings adopt a chair-like configuration, minimizing steric strain. Torsional angles between the benzo and imidazo-pyridine planes range from 15–25°, reflecting moderate rigidity.
Eigenschaften
IUPAC Name |
1,2,3,4,6,7,8,9-octahydropyrido[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-8-5-6-11-13-9-3-1-2-4-10(9)14(11)7-8/h8H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXMKZZJQFJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C3N2CC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of 2-Aminopyridine Derivatives
One common approach involves starting from 2-amino-5-halopyridine derivatives, which are reacted with boron reagents and catalysts to form imidazo[1,2-a]pyridine intermediates. For example, a palladium-catalyzed borylation of 2-amino-5-X pyridine (X = Br, I, Cl, OTf) with pinacol diboron and potassium acetate in an organic solvent under nitrogen atmosphere at 70-100 °C for 5-20 hours yields boronic acid pinacol ester derivatives. These intermediates can be further transformed into the fused heterocyclic system.
Table 1: Key Reaction Conditions for Cyclization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | 2-amino-5-X pyridine (X = Br, I, Cl, OTf) | Halogen substituent enables coupling |
| Catalyst | Pd catalyst (0.01-0.1 eq) | Palladium catalysis under N2 |
| Base | Potassium acetate (2.0-3.0 eq) | Anhydrous |
| Solvent | Organic solvent (0.3-0.6 M) | E.g., toluene, MIBK |
| Temperature | 70-100 °C | Heating for 5-20 hours |
| Atmosphere | Nitrogen | Inert atmosphere |
After reaction completion, workup involves cooling, filtration, washing with dichloromethane, concentration, and purification by recrystallization or chromatography to obtain the boronic acid pinacol ester intermediate with yields of 90-95%.
Formation of Imidazo[1,2-a]pyridine-3-Acetamide Derivatives
A closely related method, useful for preparing imidazo[1,2-a]pyridine derivatives bearing acetamide groups, involves reacting an imidazo[1,2-a]pyridine derivative with N,N-dimethylglyoxylamide hemi-hydrate in an inert solvent such as toluene or methyl isobutyl ketone (MIBK). The reaction proceeds with azeotropic removal of water at 40-100 °C, yielding a hydroxyamide intermediate.
Subsequently, the hydroxyamide is treated with excess phosphorus tribromide in solvents like MIBK, THF, or 1,2-dichloroethane at 20-100 °C, producing a bromide salt intermediate. This salt precipitates and can be filtered, washed, and hydrolyzed to yield the desired N,N-dialkylimidazo[1,2-a]pyridine-3-acetamide in good yield. This method is noted for improved yields and easier purification compared to earlier laborious procedures.
Table 2: Two-Step Preparation of Imidazo[1,2-a]pyridine-3-Acetamide
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Imidazo[1,2-a]pyridine + N,N-dimethylglyoxylamide hemi-hydrate | Hydroxyamide intermediate formed via azeotropic water removal at 40-100 °C |
| 2 | Hydroxyamide + PBr3 (1-5 eq) in MIBK/THF at 20-100 °C | Bromide salt precipitates, filtered and hydrolyzed to acetamide derivative |
This process is applicable to various imidazo[1,2-a]pyridine derivatives and facilitates the preparation of pharmacologically relevant compounds such as zolpidem analogs.
One-Pot Synthesis Approaches
Recent literature suggests the development of one-pot synthetic methods starting from biomass-derived lignin or other precursors to obtain 1,2,3,4,6,7,8,9-Octahydrobenzoimidazo[1,2-a]pyridin-2-amine. These methods aim to streamline synthesis by combining multiple reaction steps without isolation of intermediates, improving efficiency and sustainability. However, detailed reaction conditions and yields for these methods are less documented and require further research.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Pd-catalyzed borylation of 2-amino-5-X pyridine | High yield (90-95%), scalable | Requires palladium catalyst, inert atmosphere | 90-95% |
| Two-step acetamide formation via hydroxyamide and PBr3 | Improved yield, easier purification | Use of phosphorus tribromide, handling precautions | Good (not quantified) |
| One-pot synthesis from lignin (emerging) | Sustainable, potentially efficient | Limited detailed data, requires optimization | Not fully reported |
Research Findings and Notes
- The palladium-catalyzed borylation method provides a versatile route to boronic acid derivatives of imidazo[1,2-a]pyridine, which are key intermediates for further functionalization.
- The improved acetamide synthesis route avoids hazardous reagents like sodium borohydride in acidic media, reducing risks and improving yield and purity.
- The choice of solvents such as toluene, MIBK, or THF is critical for azeotropic water removal and reaction efficiency.
- Reaction temperatures between 40-100 °C are generally optimal for these transformations.
- Nitrogen atmosphere is essential to prevent oxidation and ensure catalyst stability in palladium-catalyzed reactions.
- Emerging green chemistry approaches such as one-pot synthesis from lignin are promising but require more experimental validation.
This comprehensive overview consolidates current authoritative knowledge on the preparation methods of 1,2,3,4,6,7,8,9-Octahydrobenzoimidazo[1,2-a]pyridin-2-amine and related derivatives. The data tables summarize key reaction parameters and outcomes, facilitating comparison and application in research or industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones
Compounds such as Methyl (Z)-2-((4-chlorophenyl)amino)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5p) and Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5q) are synthesized via one-pot reactions. These derivatives feature pyrimidinone rings instead of pyridine and exhibit higher thermal stability (m.p. >300°C) compared to the target compound .
Benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines
1,2,3,4,5,6-Hexahydrobenzo[4,5]imidazo[1,2-c]cycloocta[e]pyrimidin-8-amine (3g) is synthesized via copper-catalyzed C–N coupling. Its partially saturated structure (hexahydro) and molecular formula (C₁₅H₁₆N₄, [M]⁺: 252.1373) differ from the octahydro target compound. Melting points (251–252°C) suggest comparable stability .
Imidazo[1,2-a]pyridine Derivatives
Compounds like 2,6-bis(2-furyl)imidazo[1,2-a]pyridin-8-amine (19) and 2-(2-furyl)-6-phenyl-imidazo[1,2-a]pyridin-8-amine (20) lack the benzoimidazo fusion but retain the amino-substituted imidazo-pyridine core. These are synthesized via Suzuki–Miyaura cross-coupling, highlighting divergent synthetic routes compared to the target compound’s nitration-reduction pathway .
Physical and Spectral Properties
Key Observations :
- The target compound’s octahydro structure contributes to lower thermal stability compared to fully aromatic analogs (e.g., pyrimidin-2-ones).
- NH₂ groups in all compounds show characteristic IR stretches (~3300–3400 cm⁻¹) but differ in NMR shifts due to ring saturation and substituent effects.
Biologische Aktivität
Overview
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine is a heterocyclic compound belonging to the imidazopyridine class. This compound is notable for its fused bicyclic structure comprising both an imidazole and a pyridine ring. Due to its structural characteristics, it exhibits diverse biological activities and potential therapeutic applications.
- IUPAC Name : 1,2,3,4,6,7,8,9-octahydropyrido[1,2-a]benzimidazol-2-amine
- CAS Number : 1342072-98-3
- Molecular Formula : C11H17N3
- Molecular Weight : 205.30 g/mol
The biological activity of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific enzymes and receptors:
- Kinase Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways.
- Neurotransmitter Interaction : It can interact with neurotransmitter receptors which may lead to neuroprotective effects.
Therapeutic Applications
Research indicates that this compound has potential applications in treating several conditions:
- Cancer : Studies suggest that it may possess anti-cancer properties by inhibiting tumor growth.
- Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating disorders such as anxiety and depression.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antitumor Activity : A study demonstrated that derivatives of imidazopyridines exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15.0 Apoptosis induction via caspase activation A549 (Lung) 10.5 Cell cycle arrest and apoptosis -
Neuroprotective Effects : In an animal model of neurodegeneration, treatment with this compound led to improved cognitive function and reduced neuronal loss.
Treatment Duration (Days) Cognitive Score Improvement (%) 14 30 28 50
Synthetic Routes and Chemical Reactions
The synthesis of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine typically involves:
- Michael Addition : The reaction of 1-methyl-1H-imidazol-4-amine with fumaric or maleic acid derivatives.
Types of Reactions
The compound can undergo various chemical reactions including:
- Oxidation : Formation of N-oxides.
- Reduction : Production of dihydro derivatives.
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Hydrogen peroxide |
| Reduction | Sodium borohydride |
| Substitution | Alkyl halides |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2,3,4,6,7,8,9-octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine, and what experimental parameters influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and cyclic ketones or aldehydes under reflux conditions. For example, refluxing 2-aminobenzimidazole derivatives with chalcones in ethanol with triethylamine as a catalyst (10–12 hours) followed by column chromatography (n-hexane/EtOAc eluent) yields purified products . Key parameters affecting yield include reaction time (optimized via TLC monitoring), solvent polarity, and catalyst loading.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic framework and amine substituents. For example, ¹H NMR peaks in the δ 6.8–8.2 ppm range confirm aromatic protons, while δ 2.5–4.0 ppm signals correlate with hydrogens in the octahydro moiety . X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in related imidazo[1,2-a]pyrimidines .
Q. What preliminary pharmacological properties have been reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally analogous imidazo[1,2-a]pyridines exhibit anxiolytic, antibacterial, and kinase inhibitory activities. For instance, Groebke-Blackburn-Bienaymé-derived analogs show antibacterial activity via disruption of bacterial membrane integrity, validated via minimum inhibitory concentration (MIC) assays .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins like kinases or bacterial enzymes. For example, docking imidazo[1,2-a]pyridine-3-amines into the ATP-binding pocket of Staphylococcus aureus DNA gyrase revealed hydrogen bonding with Asp81 and hydrophobic interactions with Val71, informing structural modifications .
Q. What strategies mitigate synthetic challenges such as low regioselectivity or side-product formation?
- Methodological Answer : Regioselectivity is improved using directing groups (e.g., acetyl or benzoyl substituents) on precursor molecules. For imidazo[1,2-a]pyrimidines, halogenation at the 3-position via N-bromosuccinimide (NBS) in DMF minimizes off-target reactivity . Side products (e.g., dimerized byproducts) are suppressed by controlling stoichiometry and using scavenger agents like molecular sieves .
Q. How can contradictory pharmacological data across studies be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, serum concentration). Standardizing protocols (e.g., using HepG2 cells in DMEM with 10% FBS for cytotoxicity assays) and validating via orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) enhance reproducibility .
Q. What are the limitations of current structure-activity relationship (SAR) studies for this compound class?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
